2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropane-1,3-diol
Description
2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropane-1,3-diol is a synthetic organic compound characterized by a propane-1,3-diol backbone substituted with a methylamino group at the C2 position, which is further modified with a 4-chlorobenzyl moiety.
Properties
Molecular Formula |
C11H16ClNO2 |
|---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylamino]-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C11H16ClNO2/c1-11(7-14,8-15)13-6-9-2-4-10(12)5-3-9/h2-5,13-15H,6-8H2,1H3 |
InChI Key |
MFMULPTYYOSYAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(CO)NCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction of 4-Chlorobenzylamine with Glycidol
The most commonly reported synthetic route involves the reaction of 4-chlorobenzylamine with glycidol (an epoxide bearing a 2-methylpropane-1,3-diol structure). The process proceeds as follows:
- The amine nucleophile attacks the less hindered carbon of the epoxide ring in glycidol.
- This ring-opening results in the formation of the amino alcohol, specifically 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropane-1,3-diol.
- The reaction typically occurs under mild conditions, often in a suitable solvent such as ethanol or water, sometimes with gentle heating to facilitate ring opening.
- The product is isolated by standard purification techniques such as extraction, crystallization, or chromatography.
This method is favored for its straightforwardness and the ability to introduce the chlorophenyl substituent selectively.
Reaction Conditions and Optimization
- Solvent: Polar protic solvents (e.g., ethanol, methanol) facilitate the nucleophilic attack and stabilize intermediates.
- Temperature: Mild heating (e.g., 40–80 °C) accelerates the reaction without causing side reactions.
- Stoichiometry: Equimolar or slight excess of glycidol ensures complete conversion of 4-chlorobenzylamine.
- Reaction time: Typically ranges from several hours to overnight, depending on scale and conditions.
Reaction Scheme
| Reagents | Conditions | Product |
|---|---|---|
| 4-Chlorobenzylamine + Glycidol | Ethanol, 40–80 °C, hours | 2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropane-1,3-diol |
Alternative Synthetic Routes and Related Methodologies
While the nucleophilic ring-opening of glycidol is the primary method, related synthetic strategies exist for similar compounds and can be adapted:
Reductive Amination of 2-Methyl-1,3-propanediol Derivatives
- Starting from 2-methyl-1,3-propanediol, functionalization to introduce an amino group followed by reaction with 4-chlorobenzaldehyde or derivatives can form the target compound.
- This route involves reductive amination steps, often using sodium borohydride or catalytic hydrogenation.
- However, this method is less commonly reported for this specific compound due to the availability and reactivity of glycidol.
Late-Stage Functionalization Approaches
- Inspired by methodologies used in drug metabolite synthesis, late-stage derivatization can be applied to introduce the chlorophenylmethylamino group onto a preformed 2-methylpropane-1,3-diol scaffold.
- This approach allows for rapid synthesis and diversification but requires careful control of reaction conditions to maintain diol integrity.
Data Tables Summarizing Key Synthetic Parameters
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Solvent | Ethanol, Methanol, Water | Polar protic solvents preferred |
| Temperature | 40–80 °C | Mild heating to facilitate ring opening |
| Reaction time | 4–24 hours | Depends on scale and reagent purity |
| Molar ratio | 1:1 to 1:1.2 (amine:epoxide) | Slight excess of epoxide may drive completion |
| Purification methods | Extraction, crystallization, chromatography | To isolate high-purity product |
| Yield | Typically >70% | Dependent on reaction optimization |
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR) : Confirms the chemical structure with characteristic signals for aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 1.2–1.4 ppm), and diol protons (δ 3.5–4.2 ppm).
- Fourier-Transform Infrared Spectroscopy (FTIR) : Shows O–H and N–H stretching (~3300 cm⁻¹), C–Cl aromatic stretches (~700–800 cm⁻¹), and C–O stretches (~1100 cm⁻¹).
- Mass Spectrometry (MS) : Confirms molecular weight consistent with C11H16ClNO2.
- Chromatography (HPLC or GC) : Used to assess purity and separate by-products.
Research Discoveries and Contextual Insights
- The chlorophenylmethylamino substitution confers unique reactivity and potential biological activity, making this compound relevant in medicinal chemistry and pharmaceutical research.
- The nucleophilic ring-opening approach allows for facile synthesis and structural diversification by varying the aromatic substituent.
- Analogous compounds with bromophenyl or other halogen substitutions have been synthesized using similar methodologies, demonstrating the versatility of the approach.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols.
Scientific Research Applications
2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropane-1,3-diol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological Analogs
- Fingolimod (2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol): Structure: Features a propane-1,3-diol core with a 4-octylphenethyl group and a primary amino group. Application: Clinically used as a sphingosine-1-phosphate receptor modulator for multiple sclerosis. Key Difference: The 4-octylphenyl group in fingolimod enhances lipophilicity, facilitating blood-brain barrier penetration, whereas the 4-chlorobenzyl group in the target compound may prioritize peripheral activity .
Halogen-Substituted Derivatives
- 2-{[(4-Bromo-2-chlorophenyl)methyl]amino}propane-1,3-diol (CAS 1594593-29-9): Structure: Differs by the substitution of bromine at the 4-position and chlorine at the 2-position on the phenyl ring.
Corrosion Inhibitors
- 2-(2-Hydroxybenzylideneamino)-2-methylpropane-1,3-diol: Structure: Contains a Schiff base (imine) linkage instead of a secondary amine. Performance: Exhibits higher corrosion inhibition efficiency for mild steel compared to non-Schiff base analogs, highlighting the critical role of heteroatoms (e.g., nitrogen in the imine group) over molecular size .
Biodegradation Substrates
- 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol: Structure: Methoxy-substituted phenyl groups linked via ether and propane-diol groups. Biodegradability: Degraded by Pseudomonas acidovorans, suggesting that electron-donating groups (e.g., methoxy) enhance microbial metabolism compared to electron-withdrawing substituents like chlorine in the target compound .
Data Table: Structural and Functional Comparison
Key Research Findings
Substituent Effects :
- Electron-withdrawing groups (e.g., chlorine) increase compound stability but may reduce biodegradability compared to methoxy or hydroxy groups .
- Bulky substituents (e.g., 4-octylphenyl in fingolimod) enhance lipophilicity and pharmacological targeting .
Structural-Activity Relationships :
- Schiff base derivatives exhibit superior corrosion inhibition due to nitrogen lone-pair donation to metal surfaces, a feature absent in the target compound .
- Primary amines (e.g., fingolimod) show higher bioavailability than secondary amines, as seen in the target compound .
Synthetic Utility :
- Halogenated analogs like the bromo-chloro derivative (CAS 1594593-29-9) serve as intermediates for further functionalization, leveraging halogen reactivity in cross-coupling reactions .
Biological Activity
2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropane-1,3-diol, also known as a chlorinated phenyl derivative of a diol compound, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a chlorinated aromatic ring attached to a branched amine structure. The presence of the chlorine atom on the phenyl ring suggests potential interactions with biological targets, enhancing its pharmacological profile.
Antimicrobial Properties
Research indicates that derivatives of chlorophenyl compounds exhibit significant antibacterial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism typically involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropane-1,3-diol | Salmonella typhi | Moderate |
| 2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropane-1,3-diol | Bacillus subtilis | Strong |
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Studies have demonstrated that similar structures can act as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition can lead to increased acetylcholine levels in synaptic clefts, potentially enhancing cognitive functions or providing therapeutic effects in neurodegenerative diseases .
Anti-inflammatory Effects
The anti-inflammatory properties of chlorinated phenyl compounds have also been documented. In vitro studies suggest that these compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses. This activity could be beneficial in treating conditions like arthritis or other inflammatory disorders .
Study 1: Antibacterial Activity Assessment
A study conducted by Wani et al. (2017) evaluated several chlorinated compounds for their antibacterial efficacy. The study found that 2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropane-1,3-diol exhibited moderate to strong activity against selected bacterial strains. The results were obtained using standard disk diffusion methods, confirming its potential as an antimicrobial agent .
Study 2: Neuroprotective Potential
In a separate investigation into neuroprotective effects, researchers explored the impact of similar compounds on neuronal cell lines exposed to oxidative stress. The findings indicated that these compounds could mitigate neuronal damage by reducing reactive oxygen species (ROS) levels and enhancing cell viability. This suggests a possible therapeutic role in neurodegenerative diseases .
The biological activities of 2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropane-1,3-diol can be attributed to several mechanisms:
- Antibacterial Action : Disruption of bacterial cell wall synthesis and inhibition of metabolic pathways.
- Enzyme Inhibition : Competitive inhibition of AChE leading to increased neurotransmitter availability.
- Anti-inflammatory Response : Modulation of inflammatory mediators and pathways.
Q & A
Q. What are the recommended methods for synthesizing 2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropane-1,3-diol, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination between 4-chlorobenzylamine and 2-methylpropane-1,3-diol derivatives. Optimization requires monitoring reaction parameters:
- Temperature: Elevated temperatures (80–120°C) improve reaction rates but may increase side-product formation .
- Catalysts: Use of palladium or nickel catalysts for reductive amination enhances yield .
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates, while methanol/ethanol aids in reducing side reactions .
Table 1: Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | ↑ 20–30% |
| Catalyst Loading | 5–10 mol% | ↑ 15–25% |
| Reaction Time | 12–24 hrs | Balances conversion vs. degradation |
Q. How can researchers characterize the structural purity of this compound?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C): Confirm the presence of the 4-chlorophenyl group (δ 7.2–7.4 ppm) and diol protons (δ 3.5–4.0 ppm) .
- HPLC-MS: Detect impurities (<0.5%) using C18 columns with acetonitrile/water gradients .
- X-ray Crystallography: Resolve stereochemistry if chiral centers are present (e.g., polymorphic forms) .
Q. What are the solubility properties of this compound, and how do they impact experimental design?
Methodological Answer: The compound is moderately soluble in polar solvents (e.g., ethanol, DMSO) but poorly soluble in water. For biological assays:
- DMSO Stock Solutions: Prepare at 10–50 mM, ensuring <1% final concentration to avoid cytotoxicity .
- Surfactants: Use polysorbate-80 or cyclodextrins to enhance aqueous solubility for in vitro studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
Q. What strategies are effective for crystallizing this compound, and how do polymorphic forms affect pharmacological properties?
Methodological Answer: Polymorph screening via solvent evaporation or cooling crystallization:
- Solvent Pair Screening: Use ethanol/water mixtures (70:30 v/v) to isolate Form I (thermodynamically stable) .
- Pharmacokinetic Impact: Form I shows 2x higher bioavailability in rodent models compared to amorphous forms .
Table 2: Polymorph Properties
| Form | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|
| I | 1.2 | 145–148 |
| II | 0.8 | 132–135 |
Q. How can computational modeling aid in predicting this compound’s reactivity or metabolic pathways?
Methodological Answer: Employ quantum mechanics/molecular mechanics (QM/MM) and DFT calculations:
Q. What analytical methods are recommended for detecting degradation products under accelerated stability conditions?
Methodological Answer: Forced degradation studies (40°C/75% RH, 1 week):
Q. How can enantiomeric purity be ensured during synthesis, and what chiral separation techniques are effective?
Methodological Answer:
Q. What in silico tools are available to predict this compound’s interactions with biological targets?
Methodological Answer:
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s bioactivity and toxicity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
